Trimethyl(2-nonyl-1,3-dithian-2-YL)silane
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Overview
Description
- This compound features a silicon atom bonded to three methyl groups and a nonyl-substituted dithiane ring. The dithiane moiety consists of two sulfur atoms and a five-membered carbon ring.
- Trimethylsilane is used in various applications due to its unique structure and reactivity.
Trimethyl(2-nonyl-1,3-dithian-2-YL)silane: or ) has the chemical formula .
Preparation Methods
Synthetic Routes: Trimethylsilane can be synthesized through hydrosilylation reactions, where a silicon-hydrogen bond reacts with an unsaturated organic compound.
Reaction Conditions: Hydrosilylation typically occurs at elevated temperatures (e.g., 100-150°C) using platinum-based catalysts.
Industrial Production: While not widely produced industrially, trimethylsilane can be obtained via laboratory-scale methods.
Chemical Reactions Analysis
Reactivity: Trimethylsilane undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substrates.
Scientific Research Applications
Chemistry: Trimethylsilane serves as a precursor for silicon-containing compounds, such as siloxanes and silanes.
Biology and Medicine: Its use in biological research is limited, but it may find applications in drug delivery systems or as a protective coating.
Industry: Trimethylsilane is employed in semiconductor manufacturing, where it contributes to thin film deposition processes.
Mechanism of Action
- The exact mechanism by which trimethylsilane exerts its effects depends on the specific application. For example:
- In semiconductor processing, it participates in chemical vapor deposition (CVD) to form silicon-based films.
- In drug delivery, it may enhance drug stability or control release kinetics.
Comparison with Similar Compounds
Similar Compounds: Another related compound is 2-trimethylsilyl-1,3-dithiane (C₇H₁₆S₂Si), which features a dithiane ring with trimethylsilyl substituents
Uniqueness: Trimethyl(2-nonyl-1,3-dithian-2-YL)silane’s unique combination of silicon, sulfur, and alkyl groups distinguishes it from other silanes.
Properties
CAS No. |
141186-07-4 |
---|---|
Molecular Formula |
C16H34S2Si |
Molecular Weight |
318.7 g/mol |
IUPAC Name |
trimethyl-(2-nonyl-1,3-dithian-2-yl)silane |
InChI |
InChI=1S/C16H34S2Si/c1-5-6-7-8-9-10-11-13-16(19(2,3)4)17-14-12-15-18-16/h5-15H2,1-4H3 |
InChI Key |
JYVWDSKYLUUNLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(SCCCS1)[Si](C)(C)C |
Origin of Product |
United States |
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